Lutetium carbonate dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

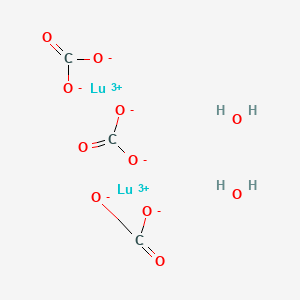

Lutetium carbonate dihydrate is a compound of lutetium, a rare earth element. It is a hydrate and a metal carbonate. It has a molecular formula of Lu2(CO3)3·2H2O . Lutetium is a silvery-white metal and the last element in the lanthanide series . The soluble salts of lutetium, such as nitrate, sulfate, and acetate form hydrates upon crystallization. The oxide, hydroxide, fluoride, carbonate, phosphate, and oxalate of lutetium are insoluble in water .

Synthesis Analysis

The synthesis of lutetium carbonate dihydrate involves a chemical precipitation stage where the concentrations of lutetium and carbonate ion solutions, the flow rate at which one reagent is added to the other, and the reactor temperature during the formation of the carbonate particles are significant variables . The optimum conditions lead to the formation of carbonate nanoparticles with an average diameter of 35 nm .

Molecular Structure Analysis

The molecular structure of lutetium carbonate dihydrate is represented by the formula Lu2(CO3)3·2H2O . This indicates that it consists of two lutetium atoms, three carbonate groups, and two water molecules .

Chemical Reactions Analysis

The lutetium carbonate nanoparticles formed through the chemical precipitation process can be thermally treated at 750 °C in an air atmosphere to form spherical lutetium oxide (Lu2O3) nanoparticles of about 36 nm in average diameter .

Physical And Chemical Properties Analysis

Lutetium, the primary component of lutetium carbonate dihydrate, is a solid at standard temperature and pressure. It has a melting point of 1652 °C and a boiling point of 3402 °C . The density of lutetium at 20° C is 9.840 g/cm3 . Lutetium carbonate dihydrate is a white powder .

Mechanism of Action

While there isn’t specific information available on the mechanism of action of lutetium carbonate dihydrate, lutetium compounds have been used in various applications due to their interesting electronic, optical, and chemical properties . For instance, lutetium-177 dotatate, a radiolabeled somatostatin analog, is used to treat somatostatin receptor-positive gastroenteropancreatic neuroendocrine tumors .

Safety and Hazards

Lutetium carbonate dihydrate should be handled with care. Exposure to its dust or fumes could be harmful if inhaled or if it comes into contact with skin or eyes . It is recommended to use personal protective equipment as required, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

While there isn’t specific information available on the future directions of lutetium carbonate dihydrate, the demand for lithium carbonate, a similar compound, is expected to grow due to its use in lithium-ion batteries for transportation and energy storage . This suggests that the demand for lutetium carbonate dihydrate could also increase if similar applications are found.

properties

IUPAC Name |

lutetium(3+);tricarbonate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Lu.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLADUJPVRWUQC-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Lu+3].[Lu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Lu2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724669 |

Source

|

| Record name | Lutetium carbonate--water (2/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lutetium carbonate dihydrate | |

CAS RN |

16454-20-9 |

Source

|

| Record name | Lutetium carbonate--water (2/3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)

![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)